![molecular formula C17H17FN2O B2945194 1-{1-[(4-Fluorophenyl)methyl]benzimidazol-2-yl}propan-1-ol CAS No. 890640-22-9](/img/structure/B2945194.png)

1-{1-[(4-Fluorophenyl)methyl]benzimidazol-2-yl}propan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

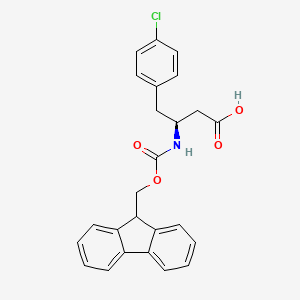

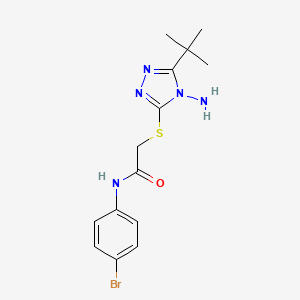

“1-{1-[(4-Fluorophenyl)methyl]benzimidazol-2-yl}propan-1-ol” is a chemical compound with the molecular formula C16H15FN2O . It is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is part of a class of molecules that have a wide range of biological activities .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a benzimidazole core, which is a bicyclic heteroaromatic compound consisting of fused benzene and imidazole rings . The benzimidazole core is substituted at the 1-position with a (4-fluorophenyl)methyl group and at the 2-position with a propan-1-ol group .

Applications De Recherche Scientifique

Synthesis and DNA Interaction

Benzimidazole derivatives have been synthesized and studied for their ability to bind with DNA, indicating potential applications in targeting cancer cells. For instance, benzimidazole containing compounds demonstrated effective binding through an intercalative mode with calf thymus DNA, suggesting significant in vitro cytotoxic effects against human cancer cell lines such as lung, breast, and cervical cancer cells (Paul et al., 2015).

Catalytic and Synthetic Applications

Research has also focused on benzimidazole compounds in catalysis and synthesis. For example, ionic liquid-based Ru(II)–phosphinite compounds were investigated for their catalytic use in transfer hydrogenation, demonstrating high efficiency in converting various ketones to alcohols (Aydemir et al., 2014).

Radiopharmaceutical Applications

In radiopharmacy, benzimidazole derivatives have been used for the automated radiosynthesis of radiotracers such as [18F]FMISO and [18F]PM-PBB3, which are clinically used for imaging hypoxia and tau pathology, respectively. This demonstrates the compound's utility in facilitating clinical applications and research in neurology and oncology (Ohkubo et al., 2021).

Antitumor and Antifungal Activities

Several benzimidazole derivatives have been evaluated for their antitumor and antifungal activities. Compounds related to benzimidazo[1,2-a]quinolines and fluorenes showed significant antiproliferative activity on tumor cell lines and interaction with DNA, suggesting a potential mechanism for their antitumor activity (Hranjec et al., 2010). Another study synthesized 2-aryl-3-azolyl-1-indolyl-propan-2-ols as fluconazole analogs, showing potent antifungal activity against Candida species, highlighting the compounds' therapeutic potential (Lebouvier et al., 2020).

Orientations Futures

The future directions for “1-{1-[(4-Fluorophenyl)methyl]benzimidazol-2-yl}propan-1-ol” and similar compounds lie in their potential therapeutic applications. Benzimidazole derivatives are being extensively studied for their diverse biological activities, and there is ongoing research into developing new drugs based on these compounds .

Mécanisme D'action

Target of action

Benzimidazoles are a class of heterocyclic aromatic organic compounds. This class of compounds is characterized by the fusion of a benzene ring with an imidazole ring. Compounds in this class often target tubulin in parasites, inhibiting microtubule formation and thus disrupting cell division .

Mode of action

The benzimidazole portion of the molecule binds to beta-tubulin, inhibiting the polymerization of microtubules. This disrupts cell division and leads to cell death .

Biochemical pathways

The primary pathway affected by benzimidazoles is the formation of microtubules, which are essential components of the cell’s cytoskeleton. By inhibiting microtubule formation, benzimidazoles disrupt cell division and other vital cellular processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of benzimidazoles can vary widely depending on the specific compound. Some are well absorbed and widely distributed throughout the body, while others may be poorly absorbed or rapidly metabolized and excreted .

Result of action

The primary result of benzimidazole action is the disruption of cell division, leading to cell death. This makes them effective against a variety of parasites .

Action environment

The action of benzimidazoles can be influenced by various environmental factors, including pH, temperature, and the presence of other substances that may interact with the compound .

Propriétés

IUPAC Name |

1-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O/c1-2-16(21)17-19-14-5-3-4-6-15(14)20(17)11-12-7-9-13(18)10-8-12/h3-10,16,21H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDADSRPPVGPVMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide](/img/structure/B2945115.png)

![2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methylhexanoic acid](/img/no-structure.png)

![2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2945122.png)

![6-Chloro-3-iodo-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2945124.png)

![N-[2-(4-ethylpiperazin-1-yl)ethyl]-1-{3-[(4-methylphenyl)thio]pyrazin-2-yl}piperidine-4-carboxamide](/img/structure/B2945128.png)

![2-(benzyl(4-((4-ethoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2945131.png)